molecular formula C7H10BNO3 B151893 (6-Ethoxypyridin-3-yl)boronic acid CAS No. 612845-44-0

(6-Ethoxypyridin-3-yl)boronic acid

Cat. No. B151893
M. Wt: 166.97 g/mol
InChI Key: UONCERAQKBPLML-UHFFFAOYSA-N
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Description

Boronic acids are recognized for their versatility as building blocks in the construction of complex molecular architectures. They are particularly useful in creating macrocycles, cages, dendritic structures, rotaxanes, and polymers through reversible condensation reactions. These reactions can be carried out in one-pot syntheses from simple starting materials, as highlighted in recent developments in the field .

Synthesis Analysis

The synthesis of boronic acids often involves the use of halogen-metal exchange reactions followed by quenching with a borate compound. For instance, novel halopyridinylboronic acids and esters have been synthesized from dihalopyridines using n-butyllithium followed by quenching with triisopropylborate. This method has been shown to produce regioselective and stable crystalline boronic acids and esters, which are suitable for subsequent Pd-catalyzed Suzuki cross-coupling reactions to create diverse pyridine libraries .

Molecular Structure Analysis

While the specific molecular structure analysis of (6-Ethoxypyridin-3-yl)boronic acid is not detailed in the provided papers, the general structure of boronic acids includes a boron atom connected to two hydroxyl groups and an organic moiety. The boron atom can form reversible covalent bonds with other functional groups, such as hydroxyls or carbonyls, which is a key feature exploited in synthetic chemistry .

Chemical Reactions Analysis

Boronic acids are known to accelerate electrophilic activation in various chemical reactions. For example, they have been used to activate unprotected maltols in water, leading to the efficient synthesis of N-substituted hydroxypyridinones. This process benefits from the reversible covalent interactions between boronic acid and the hydroxyl/carbonyl groups of maltols, allowing for high efficiencies and tolerances of various amine donors. Such reactions are significant in the pharmaceutical industry, as demonstrated by the large-scale synthesis of iron-chelating active pharmaceutical ingredients .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as (6-Ethoxypyridin-3-yl)boronic acid, include their crystalline nature and stability, which are essential for their use in synthetic chemistry. Their ability to form stable covalent bonds with other molecules allows for the creation of complex structures and the facilitation of reactions in aqueous environments, which is advantageous for green chemistry and pharmaceutical applications .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods

    (6-Ethoxypyridin-3-yl)boronic acid and similar compounds can be synthesized through halogen-metal exchange using n-butyllithium and triisopropylborate, starting from dihalopyridines. This method produces single regioisomeric boronic acid or ester products, indicating a high degree of specificity in the synthesis process (Bouillon et al., 2003).

  • Cross-Coupling Reactions

    These boronic acids are noted for their capability to undergo palladium-catalyzed coupling with aryl halides. This process is integral to the production of new pyridine libraries, offering a pathway for creating diverse pyridine-based structures (Thompson et al., 2005).

  • Structural Analysis and Stability

    Studies on boronic acids, including (6-Ethoxypyridin-3-yl)boronic acid, reveal important insights into their molecular structure and stability. For example, the C-B bond lengths in these compounds don't significantly differ, which impacts their stability. Their crystal packing also varies, influencing their overall chemical properties (Sopková-de Oliveira Santos et al., 2003).

Biomedical and Sensing Applications

  • Fluorescent Molecules and Sensor Design

    Boronic acid derivatives, including (6-Ethoxypyridin-3-yl)boronic acid, are utilized for their fluorescent properties. Their ability to undergo fluorescence quenching is essential in sensor design, especially in environments with varying solvent polarities (Melavanki, 2018).

  • Boronic Acid Sensors

    These compounds are pivotal in the development of boronic acid sensors for detecting biological substances like carbohydrates and bioactive substances. The interaction of boronic acid with cis-1,2-diol forms the basis of these sensors, which can be used for various applications, including disease diagnosis and prevention (Huang et al., 2012).

Versatility and Other Applications

  • Catalysis and Pharmaceutical Research

    Boronic acid compounds, including (6-Ethoxypyridin-3-yl)boronic acid, are recognized for their versatility in catalysis and pharmaceutical research. Their unique structural features make them suitable for enzyme inhibition and other medicinal applications (Yang et al., 2003).

  • Sensing and Detection Applications

    The interaction of boronic acids with diols and Lewis bases is a key property that makes them suitable for various sensing and detection applications. This includes biological labeling, protein manipulation, and development of therapeutics (Lacina et al., 2014).

Future Directions

Boronic acids, including “(6-Ethoxypyridin-3-yl)boronic acid”, are increasingly being utilized in diverse areas of research . The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . This suggests that there is potential for future research and applications involving “(6-Ethoxypyridin-3-yl)boronic acid”.

properties

IUPAC Name

(6-ethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-2-12-7-4-3-6(5-9-7)8(10)11/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONCERAQKBPLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475801
Record name (6-Ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Ethoxypyridin-3-yl)boronic acid

CAS RN

612845-44-0
Record name (6-Ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxypyridine-5-boronic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
H Xia, G Wang, D Zhao, C Zhu - Advanced Synthesis & …, 2022 - Wiley Online Library
A visible‐light‐induced oxidative coupling of arylboronic acids has been developed for the synthesis of biaryls. The reaction that employs polydentate hydrazones as the bifunctional …
Number of citations: 6 onlinelibrary.wiley.com
X Gong, Z Shen, G Wang, L Qu, C Zhu - Organic & Biomolecular …, 2021 - pubs.rsc.org
A carbon-supported copper nanoparticle (Cu-NP) with high catalytic activity for the synthesis of diaryl sulfones is reported. For the first time, this Cu-NP is proved to be able to effectively …
Number of citations: 5 pubs.rsc.org
J Song, X Li, A Liang, J Li, D Zou, Y Wu, Y Wu - Tetrahedron Letters, 2014 - Elsevier
A novel CuI/l-proline catalyzed coupling reaction of 1-Boc-3-iodoazetidine with various arylboronic acids which produced aryloxyazetidine derivatives in moderate to good yields was …
Number of citations: 6 www.sciencedirect.com
L Zhang, J Panteleev, M Lautens - The Journal of Organic …, 2014 - ACS Publications
A domino Rh- and Pd-catalyzed synthesis of dihydroquinolines is disclosed. Two metals and two ligands are placed in one reaction vessel along with the two reactive reagents to afford …
Number of citations: 20 pubs.acs.org

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